molecular formula C12H24O3S B12122130 Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide CAS No. 27888-90-0

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide

Cat. No.: B12122130
CAS No.: 27888-90-0
M. Wt: 248.38 g/mol
InChI Key: NZIVGIKQNDZMII-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry. The addition of an octyloxy group and the presence of two oxygen atoms in the dioxide form make this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method includes the use of hydrogen peroxide and trifluoroacetic acid to oxidize thiophene to its dioxide form . Other oxidizing agents such as dimethyldioxirane and meta-chloroperoxybenzoic acid can also be used to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide form back to the parent thiophene compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, trifluoroacetic acid, dimethyldioxirane, meta-chloroperoxybenzoic acid.

    Reduction: Hydrogenation using transition metal catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Parent thiophene compound.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the octyloxy group and the dioxide form can enhance its binding affinity to specific targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the octyloxy group.

    Thiophene, tetrahydro-3-(methoxy)-, 1,1-dioxide: Similar structure with a methoxy group instead of an octyloxy group.

    Thiophene, tetrahydro-3-(ethoxy)-, 1,1-dioxide: Similar structure with an ethoxy group instead of an octyloxy group.

Uniqueness

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is unique due to the presence of the octyloxy group, which can significantly influence its chemical and biological properties. This modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

27888-90-0

Molecular Formula

C12H24O3S

Molecular Weight

248.38 g/mol

IUPAC Name

3-octoxythiolane 1,1-dioxide

InChI

InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h12H,2-11H2,1H3

InChI Key

NZIVGIKQNDZMII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

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